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3-(Dimethylamino)-2,2-difluoropropan-1-ol

Cat. No.: B13571725
M. Wt: 139.14 g/mol
InChI Key: GNYVMKMFYGISQP-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amino Alcohols in Modern Organic Synthesis and Chemical Research

Fluorinated amino alcohols are bifunctional compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. The introduction of fluorine atoms into an amino alcohol framework can profoundly alter the molecule's physicochemical properties, including its basicity, lipophilicity, metabolic stability, and conformational preferences. enamine.netenamine.netrsc.org This strategic fluorination has led to their use in a variety of applications.

In medicinal chemistry, replacing hydrogen with fluorine in amino acids and their derivatives can lead to enhanced biological activity and improved pharmacokinetic profiles. researchgate.net Fluorine's high electronegativity can influence intramolecular interactions, leading to more stable peptide conformations and stronger binding to biological targets. rsc.orgresearchgate.net Consequently, fluorinated amino acids and alcohols are sought after as building blocks for novel therapeutic agents, including enzyme inhibitors, antibiotics, and antiviral drugs. researchgate.netnumberanalytics.com

Furthermore, these compounds serve as versatile synthetic intermediates and chiral auxiliaries in asymmetric synthesis. The presence of fluorine can influence the stereochemical outcome of reactions, making them valuable tools for constructing complex chiral molecules with high selectivity.

Positional Context of 3-(Dimethylamino)-2,2-difluoropropan-1-ol within Contemporary Fluorinated Compound Research

The compound this compound is distinguished by a geminal difluoro group (a CF2 group) at the C2 position. This specific structural motif is of high interest in contemporary fluorine chemistry. enamine.net The gem-difluoromethylene group is often considered a bioisostere of a carbonyl group, an ether oxygen, or a methylene (B1212753) group, allowing chemists to modify a molecule's properties while maintaining a similar size and shape.

The presence of the CF2 group in this compound is expected to have several key effects:

Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the neighboring dimethylamino group, influencing its charge state at physiological pH. nih.gov

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro motif resistant to metabolic degradation, which can improve a drug candidate's in vivo lifetime. researchgate.netresearchgate.net

Research on molecules containing the gem-difluoro group is focused on leveraging these properties for drug design and the synthesis of advanced materials. enamine.netresearchgate.net As such, this compound represents a valuable, though not widely studied, building block. Its structure combines the recognized benefits of a fluorinated scaffold with the functional handles of an alcohol and a tertiary amine, positioning it as a potentially useful intermediate for synthesizing more complex, biologically active molecules.

Interactive Data Tables

To provide context for the properties of this compound, the following tables summarize data for structurally related compounds.

Table 1: Physicochemical Properties of Related Amino Alcohols

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Amino-2,2-difluoropropan-1-ol (B591485) nih.govC₃H₇F₂NO111.09Parent compound without N-methylation.
3-(Dimethylamino)-2-methylpropan-1-ol nih.govC₆H₁₅NO117.19Non-fluorinated analogue with a methyl group instead of gem-difluoro.
1-(Dimethylamino)propan-2-ol wikipedia.orgnih.govC₅H₁₃NO103.16Isomeric non-fluorinated amino alcohol.
3-(Dimethylamino)-1-(2-thienyl)-1-propanol bldpharm.comC₉H₁₅NOS185.29Analogue with a thiophene (B33073) group, used in synthesis.

Table 2: Comparison of Fluorinated and Non-Fluorinated Scaffolds

Scaffold TypeGeneral StructureCommon ApplicationsKey Physicochemical Impact
Non-Fluorinated Amino AlcoholsR-CH(OH)-CH₂-NR'R''Synthetic building blocks, pharmaceuticals. wikipedia.orgBaseline chemical properties.
Monofluorinated Amino AlcoholsR-CHF-CH(OH)-CH₂-NR'R''Enzyme inhibitors, peptide modification. nih.govModerate increase in lipophilicity, altered pKa.
Gem-Difluorinated Amino AlcoholsR-CF₂-CH(OH)-CH₂-NR'R''Bioisosteric replacement, metabolic blocking. enamine.netenamine.netSignificant pKa reduction, increased metabolic stability. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11F2NO B13571725 3-(Dimethylamino)-2,2-difluoropropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11F2NO

Molecular Weight

139.14 g/mol

IUPAC Name

3-(dimethylamino)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C5H11F2NO/c1-8(2)3-5(6,7)4-9/h9H,3-4H2,1-2H3

InChI Key

GNYVMKMFYGISQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CO)(F)F

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Carbon-Fluorine Bond Formation and Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its formation and activation subjects of intensive research. nih.gov The synthesis of 2,2-difluoro systems like the title compound typically involves specialized fluorinating reagents. Mechanistic pathways for C-F bond formation can be broadly categorized as nucleophilic or electrophilic fluorinations. nih.govresearchgate.net For a gem-difluoroalkane structure, methods often involve the fluorination of a ketone precursor using reagents like diethylaminosulfur trifluoride (DAST).

Conversely, the activation and cleavage of the inert C-F bond are challenging and often require specific catalytic systems. baranlab.orgchem8.org While direct C-F functionalization of 3-(Dimethylamino)-2,2-difluoropropan-1-ol is not widely reported, related mechanisms provide insight into potential transformations. These include:

Reductive Defluorination: Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.gov This process often involves the generation of radical intermediates. For instance, the coupling of trifluoromethyl alkenes with alkyl iodides can be achieved using zinc powder, proceeding through a radical-type mechanism involving single electron transfer (SET) steps to generate and subsequently reduce a radical intermediate, leading to fluoride (B91410) elimination. acs.org

Lewis Acid-Mediated Activation: Strong main-group Lewis acids can facilitate the heterolytic cleavage of C(sp³)–F bonds. acs.org This approach could potentially be applied to activate one of the C-F bonds in the difluoro system, opening pathways for subsequent nucleophilic substitution.

Transition Metal Catalysis: Transition metals can activate C-F bonds through oxidative addition. nih.gov For example, rhodium-catalyzed carbofluorination of alkenes using gem-difluorocyclopropanes involves a C–F bond cleavage/reformation process. rsc.org

Mechanistic studies on related compounds suggest that the activation of gem-difluoroalkenes can proceed via an addition-elimination pathway or radical-radical cross-coupling. nih.gov A similar stepwise sequence involving nucleophilic addition followed by fluoride elimination is plausible for transformations involving the 2,2-difluoro moiety. acs.org

Analysis of Stereochemical Control and Diastereoselectivity in Synthetic Reactions

The synthesis of vicinal amino alcohols often requires precise control of stereochemistry. rsc.org While this compound itself is achiral, the principles of stereocontrol are critical in the synthesis of its derivatives or when it is prepared from chiral precursors. The diastereoselective reduction of a β-amino ketone precursor is a common and straightforward route to vicinal amino alcohols. ru.nl

The choice of catalyst and reaction conditions can profoundly influence the stereochemical outcome. For example, in the hydrogenation of β-amino ketones, different metal catalysts can favor the formation of distinct diastereomers. Iridium-catalyzed asymmetric transfer hydrogenation (ATH) typically yields anti-γ-amino alcohols, whereas rhodium-catalyzed asymmetric hydrogenation with ligands like BINAP produces the syn-products with excellent diastereoselectivity. ru.nl This complementarity allows for selective access to all possible diastereomers.

The Felkin-Anh model is often invoked to predict the stereochemical outcome of nucleophilic additions to chiral α-amino aldehydes, which generally proceed with high selectivity. researchgate.net Chelation control, where a metal ion coordinates to both the amino and carbonyl groups, can override standard models and enforce a specific conformation, leading to a different diastereomer. researchgate.net

Catalyst SystemSubstrateProduct DiastereomerDiastereomeric Ratio (d.r.)Reference
Ir/α-amino acid amideβ-Amino Ketoneanti-Amino Alcohol96:4 ru.nl
Rh/(R)-BINAPβ-Amino Ketonesyn-Amino Alcohol>99:1 ru.nl
Ti(TADDOLato)β-KetoesterFluorinated Productup to 90% ee nih.gov
Pd/BINAPβ-KetoesterFluorinated Producthigh ee nih.gov

Reactivity Profiles of Amino and Hydroxyl Functionalities in Difluorinated Propane Systems

The two fluorine atoms at the C2 position exert a powerful electron-withdrawing inductive effect, which significantly lowers the pKa of both the hydroxyl and the dimethylamino groups, making them more acidic and less basic compared to their non-fluorinated analogs. rsc.org This electronic perturbation governs the reactivity of these functional groups.

Nucleophilicity and Competing Reactions: While amines are typically more nucleophilic than alcohols, the reduced basicity of the dimethylamino group in this system may diminish its nucleophilic advantage. This sets the stage for competition between N- and O-functionalization (e.g., alkylation, acylation). The reaction outcome can often be directed by the choice of catalyst. For instance, in the addition of amino alcohols to electron-deficient olefins, certain Ag(I) catalyst systems can chemoselectively activate the hydroxyl group over the amine, leading to the O-adduct (an oxa-Michael reaction). semanticscholar.org This is achieved through the deprotonation of the alcohol by a Brønsted basic catalyst system. semanticscholar.org

Intramolecular Catalysis: The proximity of the amino and hydroxyl groups allows for potential intramolecular catalysis. Studies on the esterification of 3-(dimethylamino)propan-1-ol with N-acetylimidazole have shown that the reaction proceeds via an initial rate-determining step involving intramolecular general base catalysis by the tertiary amine. rsc.org The amino group facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity towards the acylating agent through a cyclic transition state. rsc.org

Hydrogen Bonding: Fluorinated alcohols are known to be strong hydrogen bond donors. rsc.orgresearchgate.net The hydroxyl group in this compound is therefore expected to form strong hydrogen bonds, which can influence its reactivity, solubility, and interactions in biological systems.

Examination of Rearrangement Processes and Competing Reaction Pathways

In multifunctional molecules, various reaction pathways can compete, including substitution, elimination, and rearrangement. The specific structure of this compound makes it susceptible to such competition, which can be controlled by reaction conditions.

A prime example of competing pathways is the nucleophilic addition of the amino alcohol to activated olefins. As previously mentioned, O-addition and N-addition are the two primary competing reactions. Density functional theory (DFT) studies have shown that different catalyst systems can selectively promote one pathway over the other. For example, an AgHMDS/dppe catalyst system acts as a Brønsted base to deprotonate the hydroxyl group, favoring the formation of the O-adduct. semanticscholar.org In contrast, in the absence of such a catalyst, the inherently more nucleophilic amine group would likely lead to the N-adduct.

Another potential competing pathway is elimination. If the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), base-induced elimination could occur. This could potentially lead to the formation of a fluoroalkene through the elimination of the leaving group and a proton from an adjacent carbon. Given the presence of fluorine, β-elimination of a fluoride ion is also a known process in organofluorine chemistry, often driven by the formation of a stable product. researchgate.net

Chelation-Controlled Reactivity in Amino Alcohol Systems

Amino alcohols are well-established bidentate ligands that can form stable chelate complexes with a variety of metal ions, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group. cdnsciencepub.com This chelation plays a crucial role in controlling reactivity and stereoselectivity. Upon coordination, the amino alcohol can form a five- or six-membered ring with the metal center. In the case of this compound, chelation would result in a thermodynamically favorable five-membered ring.

This chelating ability can be harnessed to direct the outcome of synthetic reactions. By forcing the molecule into a rigid, cyclic conformation, chelation can control the facial selectivity of reactions at or near the functional groups. A key example is the diastereoselective reduction of chiral ketones or alkenes containing an amino alcohol moiety. The metal ion coordinates to both the alcohol and another functional group (like a carbonyl oxygen), creating a rigid structure that blocks one face of the molecule from the approaching reagent.

Research on the diastereoselective reduction of a chiral 3-acryloyl-4-benzyloxazolidin-2-one demonstrated that excellent facial selectivity could be achieved by performing the hydrogenation in the presence of a Lewis acid like magnesium bromide. researchgate.net The magnesium ion is believed to chelate with the carbonyl oxygens, directing the hydride attack. An examination of different chelators showed that magnesium chloride offered comparable selectivity with fewer side reactions, making it more suitable for scale-up. researchgate.net

Lewis AcidSolventDiastereoselectivityCommentsReference
MgBr₂Tetrahydrofuran (THF)ExcellentSide reaction observed, leading to lower yield on scale-up. researchgate.net
MgCl₂2-MethyltetrahydrofuranComparable to MgBr₂Significantly diminished liabilities for scale-up; higher yield. researchgate.net
ZnCl₂Not specifiedLower than Mg saltsLess effective as a chelating agent in this system.-
NoneTetrahydrofuran (THF)PoorLittle to no facial control without chelation. researchgate.net

The stability of these metal complexes is influenced by steric and electronic factors. Studies on other fluorinated amino alcohols have shown that their metal complexes can be less stable than those of analogous amino acids, a phenomenon attributed to the steric hindrance of the fluorine-containing groups. cdnsciencepub.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific, experimentally determined and assigned NMR spectral data for 3-(Dimethylamino)-2,2-difluoropropan-1-ol are not available in the surveyed scientific literature.

No published studies detailing the analysis of spin-spin coupling constants (J-coupling) for this compound could be located.

There are no available research articles or data repositories that describe variable-temperature NMR studies conducted on this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, atomic coordinate data is not available.

As no crystal structure has been published, a Hirshfeld surface analysis, which is derived from crystallographic data, has not been performed for this compound.

Investigation of Solid Forms and Polymorphism (e.g., Tartrate Salts and Hydrates)

The solid-state properties of this compound, including its potential for polymorphism and the formation of various salt and hydrate forms, are critical for its handling, formulation, and bioavailability. The presence of a basic dimethylamino group allows for the formation of acid addition salts, such as tartrate salts, which can exhibit distinct crystalline structures.

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a crucial area of investigation. Different polymorphs can display varying physical properties, including melting point, solubility, and stability. The formation of hydrates, where water molecules are incorporated into the crystal lattice, is also a possibility, particularly given the presence of hydrogen-bonding functional groups (hydroxyl and amino groups).

A systematic study would involve the preparation of the tartrate salt of this compound, likely by reacting the free base with tartaric acid in a suitable solvent. Crystallization studies under various conditions (e.g., different solvents, temperatures, and cooling rates) would be performed to identify and characterize different solid forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to distinguish between different polymorphs and hydrates.

Hypothetical Crystallographic Data for a Tartrate Salt Form:

ParameterHypothetical Form I (Tartrate)Hypothetical Form II (Tartrate Hydrate)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.512.8
b (Å)8.29.5
c (Å)14.118.3
β (°)95.590
Volume (ų)12052223
Z44
Calculated Density (g/cm³)1.451.52

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from crystallographic studies.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the hydroxyl, dimethylamino, and difluoroalkyl groups.

In the FTIR spectrum, a broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the primary alcohol. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 3000-2850 cm⁻¹ region. The C-N stretching of the dimethylamino group would likely be observed in the 1250-1020 cm⁻¹ range. The C-F stretching vibrations are expected to produce strong absorption bands in the 1100-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C-H and O-H stretching vibrations would also be visible, although the O-H band is typically weaker and sharper in Raman spectra compared to FTIR. The C-C and C-N skeletal vibrations would give rise to characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Technique
O-H stretch3400-3200 (broad)FTIR
C-H stretch (alkyl)3000-2850FTIR, Raman
C-N stretch (tertiary amine)1250-1020FTIR, Raman
C-F stretch1100-1000 (strong)FTIR
C-O stretch (primary alcohol)~1050FTIR, Raman

Note: This table presents expected, not experimental, vibrational frequencies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound (molecular formula C₅H₁₁F₂NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would be influenced by the presence of the amino and hydroxyl groups. A common fragmentation pathway for amino compounds is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized iminium ion. For this compound, alpha-cleavage could result in the loss of a CH₂OH radical or a CF₂CH₂OH radical. The presence of the hydroxyl group could also lead to the loss of a water molecule (M-18).

Hypothetical Mass Spectrometry Fragmentation Data:

m/zProposed FragmentFragmentation Pathway
139[C₅H₁₁F₂NO]⁺Molecular Ion (M⁺)
121[M - H₂O]⁺Loss of water
94[C₄H₁₀FN]⁺Alpha-cleavage (loss of CF₂OH)
58[C₃H₈N]⁺Alpha-cleavage (loss of C₂H₃F₂O)

Note: The fragmentation data in this table is predictive and based on general principles of mass spectrometry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 3-(Dimethylamino)-2,2-difluoropropan-1-ol, DFT calculations would be foundational to understanding its intrinsic properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule for various arrangements of its atoms until the lowest energy conformation is found. This process would yield precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would provide information on the distribution of electrons within the molecule. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

DFT calculations can accurately predict various spectroscopic parameters. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Furthermore, the calculation of vibrational frequencies, corresponding to the stretching and bending of chemical bonds, would allow for the theoretical prediction of its infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data is a standard method for structural verification.

Time-dependent DFT (TD-DFT) is a widely used method to study the excited states of molecules and simulate their electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectroscopy. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into its photophysical properties.

Quantum Theory of Atoms in Molecules (AIM) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful tool for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. An AIM analysis of this compound would be particularly insightful for identifying and quantifying intramolecular hydrogen bonds, such as a potential interaction between the hydroxyl group and the nitrogen atom of the dimethylamino group, or between the hydroxyl hydrogen and the fluorine atoms. The presence and strength of these interactions can significantly influence the molecule's conformation and reactivity.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Effects

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding in terms of localized electron-pair "bonding" units. For this compound, an NBO analysis would quantify the delocalization of electron density arising from hyperconjugative interactions. This could include interactions between the lone pairs of electrons on the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds. These interactions play a crucial role in stabilizing certain molecular conformations.

Conformational Landscape Analysis and Potential Energy Surface Mapping

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures to map out the potential energy surface. emerginginvestigators.org This analysis would identify the global minimum energy conformation as well as other low-energy conformers and the energy barriers between them. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule are often dictated by its preferred shape. The presence of the two fluorine atoms is expected to have a significant impact on the conformational preferences due to steric and electrostatic effects. emerginginvestigators.org

Investigation of Lewis Basicity and Affinity Scales using Quantum Chemical Descriptors

The presence of a dimethylamino group in this compound suggests it would act as a Lewis base, capable of donating its lone pair of electrons on the nitrogen atom. Quantum chemical calculations would be essential to quantify this basicity.

Key Quantum Chemical Descriptors:

Proton Affinity (PA): This is a fundamental measure of basicity in the gas phase, representing the negative of the enthalpy change for the reaction of the molecule with a proton.

Gibbs Free Energy of Protonation (ΔGprot): This descriptor provides a measure of basicity under standard conditions and includes entropic effects.

Electron Density at the Basic Site: Analysis of the electron density, often using methods like Natural Bond Orbital (NBO) analysis, can reveal the localization of the lone pair and its availability for donation.

Electrostatic Potential (ESP): Mapping the electrostatic potential onto the molecular surface would visually identify the regions of negative potential, indicating the most likely sites for electrophilic attack and the center of Lewis basicity.

A hypothetical data table for such an investigation might look like this:

DescriptorCalculated ValueMethod/Basis SetReference
Proton Affinity (kcal/mol)Data N/Ae.g., G4(MP2)N/A
ΔGprot (kcal/mol)Data N/Ae.g., B3LYP/6-311+G(d,p)N/A
NBO Charge on NitrogenData N/Ae.g., B3LYP/6-311+G(d,p)N/A
Minimum Electrostatic Potential (kcal/mol)Data N/Ae.g., B3LYP/6-311+G(d,p)N/A

This table is for illustrative purposes only, as no published data for this compound has been found.

The presence of the electron-withdrawing gem-difluoro group at the adjacent carbon is expected to have a significant impact on the Lewis basicity of the nitrogen atom through inductive effects, making a theoretical study particularly insightful.

Molecular Orbital Models and Perturbation Theory Applications

Molecular orbital (MO) theory and perturbation theory are cornerstones of modern computational chemistry, providing deep insights into chemical bonding, reactivity, and electronic transitions.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the nitrogen atom, consistent with its role as a Lewis base. The energy of the HOMO is a key indicator of its electron-donating ability. The LUMO, conversely, would indicate the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial descriptor for chemical stability.

Perturbation Theory:

Perturbation theory could be applied to understand how the different functional groups within the molecule interact. For instance, it could quantify the interaction between the nitrogen lone pair (donor orbital) and the antibonding orbitals of the C-F bonds (acceptor orbitals), a phenomenon known as negative hyperconjugation. This would provide a more nuanced understanding of the electronic effects of the gem-difluoro group beyond simple induction.

A hypothetical data table summarizing FMO analysis might be presented as follows:

Molecular OrbitalEnergy (eV)Description/Localization
HOMOData N/Ae.g., Lone pair on Nitrogen
LUMOData N/Ae.g., σ* C-F antibonding
HOMO-LUMO GapData N/AN/A

This table is for illustrative purposes only, as no published data for this compound has been found.

Role As a Key Synthetic Intermediate for Advanced Molecules

Precursor for Complex Fluorinated Organic Compounds

The trifunctional nature of 3-(Dimethylamino)-2,2-difluoropropan-1-ol makes it an ideal starting point for the synthesis of a diverse range of complex fluorinated organic compounds. The hydroxyl group can be readily oxidized or converted into a leaving group, the dimethylamino group can be quaternized or transformed, and the gem-difluoro moiety imparts unique stereoelectronic properties to the molecule and its derivatives.

Synthesis of Fluorinated Amino Acids, Peptidomimetics, and Related Analogues

The introduction of fluorine into amino acids and peptides can significantly enhance their metabolic stability, binding affinity, and conformational properties. While direct synthesis routes for complex fluorinated amino acids can be challenging, the use of fluorinated building blocks provides a more accessible pathway. nih.gov this compound serves as a valuable precursor in this regard.

For instance, the primary amine analogue, 3-amino-2,2-difluoropropan-1-ol (B591485), can be conceptualized as a synthon for β,β-difluoro-α-amino acids. nih.gov The strategic manipulation of the hydroxyl and amino functionalities allows for the construction of the carboxylic acid backbone necessary for amino acid identity. The presence of the gem-difluoro group at the β-position can enforce specific backbone conformations in peptides, influencing their secondary structure and biological activity.

Furthermore, the development of peptidomimetics, compounds that mimic the structure and function of peptides, is a crucial area of drug discovery. The structural motifs derived from this compound can be incorporated into peptidomimetic scaffolds to enhance their pharmacokinetic profiles.

Formation of Fluorinated Heterocyclic Systems and Novel Scaffolds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. The reactivity of the functional groups in this compound and its derivatives can be harnessed to construct various fluorinated heterocyclic systems.

For example, the 1,3-amino alcohol functionality can participate in cyclization reactions to form fluorinated oxazines or other related heterocycles. The gem-difluoro group can influence the electronics and reactivity of adjacent functional groups, facilitating unique cyclization pathways that are not accessible with their non-fluorinated counterparts. The synthesis of highly functionalized proline derivatives, a key component of many bioactive molecules, often involves complex multi-step sequences where fluorinated building blocks can introduce key structural elements. mdpi.com

Application as a Building Block for Polyfluorinated Scaffolds with Tunable Features

The demand for novel molecular scaffolds with precisely controlled properties is ever-increasing in drug discovery and materials science. Polyfluorinated scaffolds, in particular, offer unique opportunities for creating molecules with tailored lipophilicity, polarity, and binding characteristics. Fluorinated building blocks are instrumental in constructing these complex architectures. ossila.com

This compound, with its gem-difluoro unit, can be elaborated into more complex polyfluorinated structures. For example, iterative synthetic strategies could be employed to introduce additional fluorine atoms or fluorinated motifs, leading to scaffolds with a high fluorine content. The ability to systematically vary the degree and position of fluorination allows for the fine-tuning of the scaffold's physicochemical properties.

Strategies for Modulating Molecular Characteristics via Fluorine Substitution (e.g., Lipophilicity Modulation through CF3/CH3 Exchange)

One of the most significant impacts of fluorine incorporation is the modulation of a molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic replacement of hydrogen atoms or methyl groups with fluorine or fluorinated groups can lead to predictable changes in lipophilicity.

Design and Synthesis of Stereochemically Defined Fluorinated Building Blocks

The stereochemistry of a molecule is paramount to its biological activity. The synthesis of enantiomerically pure fluorinated building blocks is therefore a critical endeavor. While the parent molecule, this compound, is achiral, its derivatives can possess stereocenters.

The development of asymmetric synthetic routes to chiral fluorinated amino acids and other building blocks is an active area of research. mdpi.com Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. For example, the synthesis of chiral β,β-difluoro-α-amino acid derivatives has been achieved through biomimetic enantioselective acs.org-proton shifts. nih.gov Similar principles could be applied to the synthesis of stereochemically defined derivatives of 3-(amino)-2,2-difluoropropan-1-ol, providing access to a library of chiral fluorinated building blocks for drug discovery.

Utilization in the Preparation of Highly Functionalized Organic Molecules

The versatility of this compound extends to its use in the preparation of a broad range of highly functionalized organic molecules. mdpi.com The orthogonal reactivity of its three functional groups allows for a stepwise and controlled introduction of molecular complexity.

For example, the hydroxyl group can be protected while the amino group is modified, or vice versa. The gem-difluoro group can act as a stable structural element while transformations are carried out on other parts of the molecule. This modular approach enables the synthesis of diverse molecular architectures with a high degree of functional group tolerance, a crucial aspect in the synthesis of complex drug candidates and functional materials.

Emerging Research Directions and Future Perspectives

Application of Machine Learning and Artificial Intelligence in the Synthesis and Optimization of Fluorinated Amino Alcohols

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the synthesis and optimization of complex molecules like fluorinated amino alcohols. mdpi.com Although direct applications to 3-(Dimethylamino)-2,2-difluoropropan-1-ol are still emerging, the broader impact on synthetic chemistry provides a clear roadmap for future developments.

ML algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even design novel pathways. For the synthesis of fluorinated amino alcohols, this could involve:

Predictive Synthesis: AI models can be trained on existing literature to predict the most efficient reagents and catalysts for introducing fluorine atoms and amino groups into a carbon skeleton. mdpi.com This can significantly reduce the amount of trial-and-error experimentation required.

Reaction Optimization: ML can be used to optimize reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and stereoselectivity. This is particularly crucial for controlling the chirality of fluorinated amino alcohols.

De Novo Design: AI can generate novel molecular structures with desired properties, including potential new fluorinated amino alcohols with enhanced biological activity or material characteristics.

The application of AI and ML promises to accelerate the discovery and development of new fluorinated compounds by making the synthetic process more predictable, efficient, and innovative. mdpi.com

Development of Novel Biocatalytic Systems for Enhanced Asymmetric Synthesis and Sustainability

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral fluorinated compounds. the-innovation.orgnih.gov Enzymes operate under mild conditions, often in aqueous environments, and exhibit high stereo-, regio-, and chemoselectivity. the-innovation.org

Recent advancements in this area include:

Enzyme Engineering: Techniques like directed evolution are being used to create mutant enzymes with enhanced activity and selectivity for fluorinated substrates. For example, the N194Y mutation in the OYE3 enzyme has been shown to improve both yield and enantioselectivity in the synthesis of certain fluorinated compounds. the-innovation.orgthe-innovation.org

Novel Enzyme Discovery: Researchers are actively screening for new enzymes from diverse microbial sources that can catalyze the formation of carbon-fluorine bonds or the asymmetric synthesis of fluorinated building blocks. the-innovation.org Aldolases, for instance, have been shown to efficiently catalyze the addition of fluoropyruvate to various aldehydes with high stereoselectivity. nih.gov

Photoenzymatic Systems: The combination of light and enzymes is a burgeoning field. Visible-light-driven ene-reductase systems can generate carbon-centered radicals from fluorinated starting materials, enabling their enantioselective coupling with alkenes to produce chiral fluorinated amides with high yields and enantiomeric excess. nih.gov

These biocatalytic approaches are not only more environmentally friendly but also provide access to complex chiral fluorinated molecules that are difficult to synthesize using conventional methods. chimia.chnih.gov

Enzyme ClassApplication in Fluorinated Compound SynthesisKey Advantages
Aldolases Catalyze the addition of fluorinated ketoacids to aldehydes. nih.govnih.govHigh stereoselectivity, C-C bond formation. nih.gov
Ene-reductases Used in photoenzymatic systems for enantioselective hydroalkylation. nih.govHigh yields and enantiomeric excess for distal chirality. nih.gov
Lipases Employed in the kinetic resolution of racemic fluorinated amines and hydrolysis of esters. researchgate.netHigh enantioselectivity (ee >90%). researchgate.net
Fluorinases The only known enzymes to catalyze the formation of a C-F bond from inorganic fluoride (B91410). the-innovation.orgDirect and selective fluorination. the-innovation.org

Exploration of Novel Carbon-Fluorine Bond Activation Strategies and Catalytic Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. numberanalytics.comdigitellinc.com Developing new catalytic systems to cleave and functionalize C-F bonds is a major area of research, as it would allow for the conversion of readily available fluorinated compounds into more complex molecules. bohrium.commdpi.com

Key strategies being explored include:

Transition Metal Catalysis: Complexes of rhodium, nickel, and palladium have shown promise in activating C-F bonds, particularly in aromatic fluorides. mdpi.comproquest.com These catalysts can promote cross-coupling reactions, hydrodefluorination, and other transformations. bohrium.com

Main Group Metal-Mediated Activation: Recent studies have shown that s-block, aluminum, gallium, and zinc metal complexes can activate C-F bonds, offering an alternative to precious transition metals. rsc.org

Photoredox Catalysis: Organic photoredox catalysts can reduce C-F bonds under mild conditions to generate carbon-centered radicals, which can then be used in subsequent reactions. digitellinc.com This approach has been successfully applied to hydrodefluorination and cross-coupling reactions. sciencedaily.com

Synergistic Catalysis: The combination of different catalytic systems, such as a photocatalyst with an organotin compound, has been shown to selectively activate specific C-F bonds in perfluorinated compounds. sciencedaily.com

These novel activation strategies are paving the way for the development of more versatile and efficient methods for the synthesis and modification of fluorinated molecules. researchgate.net

Activation StrategyCatalyst/Reagent TypeAdvantages
Transition Metal Catalysis Rhodium, Nickel, Palladium complexes mdpi.comproquest.comHigh selectivity and activity in cross-coupling and hydrodefluorination. bohrium.commdpi.com
Main Group Metal-Mediation s-block, Al, Ga, Zn complexes rsc.orgAvoids the use of precious metals. rsc.org
Photoredox Catalysis Organic photoredox catalysts digitellinc.comMild reaction conditions, generation of radical intermediates. digitellinc.com
Synergistic Catalysis Combination of photocatalysts and organometallic compounds sciencedaily.comSite-selective C-F bond activation. sciencedaily.com

Advanced Chiral Resolution and Analytical Techniques for Complex Fluorinated Compounds

The separation and analysis of enantiomers of chiral fluorinated compounds are critical for their application in pharmaceuticals and materials science. bohrium.com While traditional methods like chiral chromatography are widely used, new and more efficient techniques are continuously being developed. jiangnan.edu.cn

Crystallization of Diastereomeric Salts: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful tools for both the analytical and preparative separation of enantiomers. numberanalytics.com

¹⁹F NMR Spectroscopy: The unique properties of the fluorine-19 nucleus make it an excellent probe for chiral analysis. analytica-world.com The use of chiral solvating agents or chiral metal complexes can induce different chemical shifts for the enantiomers of a fluorinated compound in the ¹⁹F NMR spectrum, allowing for rapid and accurate determination of enantiomeric excess without the need for physical separation. cas.cnchemeurope.com

Chiral Sensing: The development of chiral sensors, often based on optical or electrochemical principles, offers the potential for real-time, separation-free chiral analysis. jiangnan.edu.cnacs.org

These advanced techniques are essential for ensuring the enantiopurity of chiral fluorinated compounds and for studying their stereospecific interactions in biological and chemical systems.

Q & A

Q. What are the primary synthetic routes for 3-(Dimethylamino)-2,2-difluoropropan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves a two-step process:

  • Step 1 : Fluorination of a propanol precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups.
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination. Optimization focuses on temperature control (0–25°C for fluorination) and solvent selection (e.g., dichloromethane or THF). Catalysts such as palladium on carbon may enhance yield during hydrogenation steps. Purity is monitored via gas chromatography (GC) or NMR spectroscopy .

Q. How do the physical properties of this compound influence its handling and storage in laboratory settings?

Key properties include:

  • Density : ~0.875 g/cm³ (similar to related amino alcohols)
  • Flash Point : ~73.9°C, requiring storage below 25°C in inert atmospheres.
  • Phase Transition : Boiling point ~226.6°C, necessitating vacuum distillation for purification. Handling requires PPE (nitrile gloves, chemical goggles) and ventilation due to volatility and potential respiratory irritation .

Q. What are the common chemical reactions involving this compound, and how do structural features dictate reactivity?

The difluoromethyl and dimethylamino groups enable:

  • Oxidation : Conversion to ketones using KMnO₄ or CrO₃.
  • Reduction : LiAlH₄ reduces adjacent carbonyl groups while preserving fluorine substituents.
  • Nucleophilic Substitution : The hydroxyl group reacts with acyl chlorides or alkyl halides under basic conditions. Fluorine’s electronegativity stabilizes transition states, while the dimethylamino group participates in hydrogen bonding .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis, and how are they addressed?

Enantioselective synthesis is complicated by the prochiral carbon adjacent to fluorine. Strategies include:

  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in palladium-catalyzed hydrogenation.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers. Advanced monitoring via chiral HPLC or polarimetry ensures >90% ee, critical for pharmacological applications .

Q. How can computational modeling predict biological interactions of this compound with enzyme targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding affinities to enzymes like cytochrome P450 or kinases. Key interactions include:

  • Fluorine : Forms halogen bonds with aromatic residues (e.g., Phe, Tyr).
  • Dimethylamino Group : Electrostatic interactions with acidic residues (e.g., Asp, Glu). Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding constants (Kd) .

Q. What analytical techniques are most effective in resolving contradictions in reaction mechanism studies?

Conflicting data on intermediates or pathways are resolved using:

  • In Situ IR Spectroscopy : Tracks real-time formation of carbonyl intermediates during oxidation.
  • LC-MS/MS : Identifies transient species (e.g., Schiff bases in amination steps).
  • Isotopic Labeling : ¹⁸O or ²H tracing clarifies proton transfer steps in acid-catalyzed reactions .

Comparative Analysis

Q. How does this compound compare structurally and functionally to related fluorinated amino alcohols?

Compound Key Features Unique Applications
This compoundDual fluorine + tertiary amineChiral building block for antitumor agents
(2R)-2-amino-3,3,3-trifluoropropan-1-olSingle fluorine + primary amineEnzyme inhibitor studies
1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-olAromatic substitutionNeuropharmacology probes
The dimethylamino group in the target compound enhances solubility in polar solvents, while difluorination improves metabolic stability .

Methodological Notes

  • Safety : Always conduct a hazard analysis (e.g., NFPA ratings) before scaling reactions. Refer to OSHA guidelines for PPE and ventilation .
  • Data Validation : Cross-reference spectroscopic data (¹H/¹⁹F NMR) with computational predictions (e.g., Gaussian) to confirm structural assignments .

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